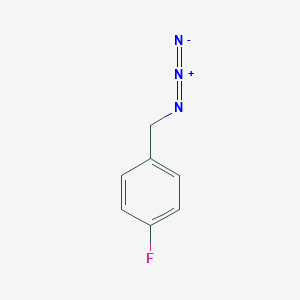

1-(Azidomethyl)-4-fluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(azidomethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-7-3-1-6(2-4-7)5-10-11-9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQMFQIPTDUPPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=[N+]=[N-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50458633 | |

| Record name | 1-(azidomethyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159979-96-1 | |

| Record name | 1-(azidomethyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 159979-96-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Utility of 1-(azidomethyl)-4-fluorobenzene in Bioconjugation and Radiochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(azidomethyl)-4-fluorobenzene and its isotopically labeled counterpart, 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene, are pivotal reagents in the field of bioconjugation and medicinal chemistry. Their primary application lies in the facile introduction of a fluorinated or radiofluorinated benzyl group onto biomolecules through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a particular focus on its use in the development of peptide-based positron emission tomography (PET) imaging agents. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its adoption in research and development.

Core Applications

The principal utility of this compound is as a versatile building block in organic synthesis and bioconjugation. The presence of the azide group allows for highly specific and efficient coupling with alkyne-functionalized molecules via the CuAAC reaction. The fluorobenzene moiety offers several advantages, including increased metabolic stability and the potential for ¹⁹F NMR studies.

The most significant application is the use of its fluorine-18 labeled analogue, 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene , as a prosthetic group for the radiolabeling of biomolecules, particularly peptides, for PET imaging.[1][2][3] PET is a highly sensitive molecular imaging technique that allows for the non-invasive in vivo quantification of biological processes.[4] The introduction of the positron-emitting radionuclide ¹⁸F (t½ ≈ 109.7 min) into a targeting biomolecule enables the visualization and tracking of that molecule within a living organism.[4]

The aromatic fluorine in 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene is less susceptible to in vivo defluorination compared to aliphatic fluorine, leading to more stable radiotracers.[4]

Physicochemical and Reaction Data

A summary of the key physicochemical properties of this compound and the reaction parameters for its application in radiolabeling are presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆FN₃ | [5][6] |

| Molecular Weight | 151.14 g/mol | [5][6] |

| Appearance | Liquid | [2] |

| Purity | ≥95.0% - 97.0% (HPLC) | [2][6] |

| Storage Temperature | 2-8°C | [6] |

| CAS Number | 159979-96-1 | [5][6] |

Table 2: Radiosynthesis and Bioconjugation Reaction Data for 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene

| Parameter | Value | Source |

| Radiosynthesis Time | 75 min | [1][3] |

| Radiochemical Yield (decay corrected) | 34% | [1][3] |

| Conjugation Reaction Time | < 15 min | [1][3] |

| Conjugation Yield | 90% | [1][3] |

| Radiochemical Purity of Labeled Peptide | Excellent | [1][3] |

Synthesis and Experimental Protocols

Radiosynthesis of 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene

The synthesis of 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene is a multi-step process that begins with the production of [¹⁸F]fluoride. A representative workflow is depicted below.

Caption: Radiosynthesis workflow for 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene.

Detailed Protocol Summary:

The synthesis of 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene has been reported as a four-step procedure with a total synthesis time of 75 minutes and a decay-corrected radiochemical yield of 34%.[1][3]

-

[¹⁸F]Fluoride Production and Drying: [¹⁸F]Fluoride is produced via a cyclotron and trapped on an anion exchange resin. It is then eluted and dried azeotropically.

-

Nucleophilic Radiofluorination: The dried [¹⁸F]fluoride is reacted with a suitable precursor, such as a trimethylammonium triflate derivative of 4-bromomethylbenzene, in a polar aprotic solvent at elevated temperature to produce 1-(bromomethyl)-4-[¹⁸F]fluorobenzene.[4]

-

Purification of Intermediate: The intermediate, 1-(bromomethyl)-4-[¹⁸F]fluorobenzene, is purified, often using a solid-phase extraction (SPE) cartridge.

-

Azide Exchange: The purified intermediate is then reacted with an azide source to replace the bromide with an azide group. A convenient method involves the use of a commercially available azide exchange resin (e.g., azide on Amberlite IRA-400).[4] This reaction is typically performed in DMF at room temperature and is completed within 15 minutes.[4]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[7][8] This reaction is central to the application of this compound.

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) mechanism.

Detailed Protocol for Peptide Labeling:

The following is a representative protocol for the radiolabeling of an alkyne-functionalized peptide with 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene.

-

Reagent Preparation:

-

Dissolve the alkyne-modified peptide in a suitable solvent such as DMF.

-

Prepare a solution of a Cu(I) source. This can be Cu(I) iodide or generated in situ from Cu(II) sulfate and a reducing agent like sodium ascorbate.

-

A solution of 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene in DMF is obtained from the radiosynthesis step.

-

-

Reaction Execution:

-

To the solution of the alkyne-peptide, add the Cu(I) catalyst solution and a base such as diisopropylethylamine (DIEA) if necessary.

-

Add the solution of 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene.

-

The reaction mixture is stirred at room temperature. The reaction is typically complete within 15 minutes.[1][3]

-

-

Purification:

-

The reaction mixture is diluted with water and the radiolabeled peptide is purified using solid-phase extraction (e.g., a C18 Sep-Pak cartridge) followed by analytical or semi-preparative HPLC.[5]

-

Conclusion

This compound is a valuable tool for researchers in chemistry, biology, and medicine. Its ability to participate in the robust and efficient copper-catalyzed azide-alkyne cycloaddition reaction makes it an ideal reagent for the conjugation of a fluorobenzyl moiety to a wide range of molecules. The development of a rapid and efficient radiosynthesis for its ¹⁸F-labeled analogue has significantly impacted the field of PET imaging, enabling the creation of novel peptide-based radiotracers for the in vivo study of biological processes and the diagnosis of disease. The protocols and data presented in this guide are intended to support the further application of this versatile compound in scientific research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. New strategy for the preparation of clickable peptides and labeling with 1-(azidomethyl)-4-[(18)F]-fluorobenzene for PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C7H6FN3 | CID 11205864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(叠氮甲基)-4-氟苯 溶液 ~0.5 M in dichloromethane, ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 8. Click Chemistry [organic-chemistry.org]

The Role of 1-(Azidomethyl)-4-fluorobenzene in Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Azidomethyl)-4-fluorobenzene has emerged as a valuable reagent in the field of click chemistry, particularly in the realm of bioconjugation and molecular imaging. Its structure, featuring a reactive azide group and a fluorinated aromatic ring, offers a unique combination of properties that are highly advantageous for applications in drug discovery and development. The azide moiety serves as a versatile handle for participating in the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The presence of the fluorine atom provides a useful probe for ¹⁹F NMR studies and can be substituted with the positron-emitting isotope ¹⁸F for use in Positron Emission Tomography (PET). This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound in click chemistry, complete with experimental protocols and mechanistic insights.

Core Concepts and Reactivity

This compound, also known as 4-fluorobenzyl azide, is an organic azide that readily participates in click chemistry reactions. The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which results in the formation of a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is prized for its high yields, mild reaction conditions, and exceptional functional group tolerance.[1]

The fluorine atom on the benzene ring is generally considered to have a minimal electronic effect on the reactivity of the azide group in CuAAC reactions.[2] However, its presence is crucial for specific applications, such as enabling the development of ¹⁸F-labeled PET imaging agents.[3][4]

Quantitative Data Summary

While specific second-order rate constants for the CuAAC reaction of this compound are not extensively reported in comparative studies, the available literature demonstrates its high efficiency through reaction yields and times. The following tables summarize key quantitative data for the synthesis and application of this reagent.

| Synthesis of [¹⁸F]this compound | |

| Parameter | Value |

| Synthesis Time | 75 minutes |

| Radiochemical Yield (decay corrected) | 34% |

| Reference | [3] |

| CuAAC Reaction Performance of [¹⁸F]this compound with an Alkyne-Neuropeptide | |

| Parameter | Value |

| Reaction Time | < 15 minutes |

| Yield | 90% |

| Reference | [3][4] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the nucleophilic substitution of a corresponding benzyl halide with an azide salt.

Materials:

-

4-Fluorobenzyl bromide (or chloride)

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Deionized water

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-fluorobenzyl bromide (1.0 eq) in DMF.

-

Add sodium azide (1.1-1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate, if necessary.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether (3 x volumes of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be purified by column chromatography on silica gel if necessary.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for the "click" reaction between this compound and a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol and deionized water (as a 1:1 solvent mixture) or other suitable solvents (e.g., DMF, DMSO)

-

Deionized water

-

Ethyl acetate or other suitable extraction solvent

-

Saturated aqueous solution of EDTA

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction vial, dissolve this compound (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.2 eq).

-

In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 eq).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours, depending on the substrates.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper salts, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude 1,4-disubstituted triazole product can be purified by column chromatography on silica gel or recrystallization.

Mandatory Visualizations

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Workflow for the Synthesis of a [¹⁸F]-Labeled PET Imaging Agent

Caption: A generalized workflow for the synthesis of a [¹⁸F]-labeled PET imaging agent.

Conclusion

This compound is a highly effective and versatile reagent for click chemistry, offering robust performance in CuAAC reactions. Its fluorinated structure provides unique advantages for applications in PET imaging and ¹⁹F NMR-based studies. The straightforward synthesis and reliable reactivity of this compound, coupled with the well-established protocols for click chemistry, make it an invaluable tool for researchers, scientists, and drug development professionals in the creation of novel bioconjugates, imaging agents, and therapeutic candidates. The continued exploration of its applications is expected to further advance the fields of chemical biology and medicinal chemistry.

References

4-Fluorobenzyl Azide: A Bioorthogonal Reporter for Chemical Biology and Drug Development

An In-depth Technical Guide

Abstract

Bioorthogonal chemistry has revolutionized our ability to study and manipulate biological systems in their native environment. The development of chemical reporters that can be selectively and efficiently ligated to probes under physiological conditions has been a cornerstone of this field. Among these reporters, the azide has emerged as a particularly powerful functional group due to its small size, metabolic stability, and unique reactivity. This technical guide provides a comprehensive overview of 4-fluorobenzyl azide, a bioorthogonal reporter gaining traction in chemical biology and drug development. We will delve into its synthesis, reactivity in key bioorthogonal ligations—the Staudinger Ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—and provide detailed experimental protocols for its use. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of bioorthogonal chemistry for their specific applications.

Introduction to 4-Fluorobenzyl Azide

4-Fluorobenzyl azide is an aromatic azide that serves as a versatile bioorthogonal chemical reporter. The presence of the fluorine atom on the benzyl ring can subtly modulate the electronic properties of the azide, potentially influencing its reactivity in bioorthogonal reactions. Furthermore, the 18F-labeled version of this compound, 4-[18F]fluorobenzylazide, is a valuable synthon for the development of radiotracers for Positron Emission Tomography (PET) imaging, enabling the in vivo tracking of biomolecules.[1] Its small size and relative stability make it an attractive choice for labeling a wide range of biomolecules, from small molecules to large proteins and nucleic acids, without significantly perturbing their function.

Synthesis of 4-Fluorobenzyl Azide

The synthesis of 4-fluorobenzyl azide is typically achieved through a nucleophilic substitution reaction where 4-fluorobenzyl bromide is treated with sodium azide.

Experimental Protocol: Synthesis of 4-Fluorobenzyl Azide

This protocol is adapted from a general procedure for the synthesis of benzyl azides.

Materials:

-

4-Fluorobenzyl bromide

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzyl bromide (1.0 mmol) and sodium azide (1.5 mmol) in dimethylformamide (DMF) (5 mL).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Upon completion, dilute the reaction mixture with 20 mL of deionized water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 4-fluorobenzyl azide as a colorless oil.

-

Caution: Sodium azide and organic azides are potentially explosive and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Bioorthogonal Reactions of 4-Fluorobenzyl Azide

4-Fluorobenzyl azide can participate in three major classes of bioorthogonal reactions: the Staudinger Ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice of reaction depends on the specific application, considering factors such as reaction kinetics, biocompatibility, and the presence of other functional groups.

Staudinger Ligation

The Staudinger ligation is a reaction between an azide and a phosphine, typically a triarylphosphine engineered with an ortho-ester trap, to form a stable amide bond.[2] This reaction is highly chemoselective and proceeds under mild, aqueous conditions without the need for a metal catalyst.[3]

Caption: The Staudinger Ligation of 4-fluorobenzyl azide.

This is a generalized protocol for peptide ligation and would require optimization for specific substrates.

Materials:

-

Peptide with an N-terminal 4-fluorobenzyl azide group

-

Peptide with a C-terminal phosphinothioester

-

Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)

-

HPLC for purification and analysis

Procedure:

-

Dissolve the azide-functionalized peptide and the phosphinothioester-functionalized peptide in the reaction buffer to a final concentration of 1-10 mM.

-

Incubate the reaction mixture at room temperature for 2-12 hours.

-

Monitor the reaction progress by HPLC.

-

Upon completion, purify the ligated peptide product by preparative HPLC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC, a cornerstone of "click chemistry," is a highly efficient and regiospecific reaction between a terminal alkyne and an azide, catalyzed by copper(I), to form a stable 1,4-disubstituted-1,2,3-triazole.[3][4]

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This protocol is suitable for labeling proteins or other biomolecules in solution.

Materials:

-

4-Fluorobenzyl azide

-

Alkyne-modified biomolecule (e.g., protein, nucleic acid)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (e.g., 250 mM in water, freshly prepared)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 10 mM in DMSO or water)

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

To the alkyne-modified biomolecule (final concentration 10-100 µM) in the reaction buffer, add 4-fluorobenzyl azide to a final concentration of 100-500 µM.

-

Add the copper-stabilizing ligand (TBTA or THPTA) to a final concentration of 100 µM.

-

Add CuSO₄ to a final concentration of 1 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

-

Incubate the reaction at room temperature for 1-4 hours.

-

Remove excess reagents and purify the labeled biomolecule using an appropriate method (e.g., size-exclusion chromatography, dialysis).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free variant of the azide-alkyne cycloaddition that utilizes a strained cyclooctyne to react with an azide.[5] The high ring strain of the cyclooctyne accelerates the reaction, obviating the need for a cytotoxic copper catalyst and making it ideal for live-cell imaging and in vivo applications.[6]

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

This protocol describes the labeling of a protein that has been modified to contain a 4-fluorobenzyl azide group.

Materials:

-

4-Fluorobenzyl azide-modified protein

-

DBCO-functionalized probe (e.g., DBCO-fluorophore)

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Dissolve the 4-fluorobenzyl azide-modified protein in the reaction buffer to a final concentration of 10-50 µM.

-

Add the DBCO-functionalized probe to a final concentration of 2-10 molar equivalents relative to the protein.

-

Incubate the reaction mixture at room temperature for 1-12 hours, or at 4°C for 12-24 hours.

-

Monitor the reaction progress by an appropriate method (e.g., SDS-PAGE with fluorescence imaging if a fluorescent probe is used).

-

Purify the labeled protein from excess probe using size-exclusion chromatography or dialysis.

Quantitative Data Summary

The reaction kinetics of 4-fluorobenzyl azide in bioorthogonal reactions are not extensively reported in the literature. However, data from closely related compounds can provide valuable insights. The electron-withdrawing nature of the fluorine atom is expected to influence the reactivity of the azide.

| Bioorthogonal Reaction | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |

| Staudinger Ligation | Engineered Phosphine | ~0.002 - 18 | Rate is highly dependent on the phosphine structure. Perfluoroaryl azides show significantly faster kinetics.[7][8] |

| CuAAC | Terminal Alkyne | ~10² - 10³ | Generally very fast and high yielding.[9] |

| SPAAC | BCN | Not reported for 4-fluorobenzyl azide. A similar fluoroalkyl azide (PhOCF₂CF₂N₃) has a k₂ of ~0.8 M⁻¹s⁻¹.[10] | Fluorinated azides tend to react faster with electron-rich cyclooctynes like BCN.[10] |

| SPAAC | DBCO | Not reported for 4-fluorobenzyl azide. Benzyl azide has a k₂ of ~0.1 - 0.3 M⁻¹s⁻¹.[11] | The reactivity of 4-fluorobenzyl azide is expected to be in a similar range. |

Applications and Experimental Workflows

The primary application of 4-fluorobenzyl azide is as a bioorthogonal reporter for the labeling and imaging of biomolecules. It can be incorporated into biomolecules through various strategies, including metabolic labeling, enzymatic installation, or chemical conjugation to a specific site.

Metabolic Labeling of Cell Surface Glycans

One common application is the metabolic labeling of cell surface glycans with an azido sugar, followed by reaction with a probe-functionalized cyclooctyne.

Caption: Workflow for metabolic labeling and imaging of cell surface glycans.

Role in Signaling Pathways

Based on the currently available literature, 4-fluorobenzyl azide primarily serves as a bioorthogonal reporter for labeling and does not have a known role in directly probing or participating in cellular signaling pathways. Its utility lies in its ability to be chemoselectively ligated to probes that can then be used to visualize, track, or isolate biomolecules of interest, which may themselves be involved in signaling.

Conclusion

4-Fluorobenzyl azide is a valuable addition to the bioorthogonal chemistry toolbox. Its straightforward synthesis and versatile reactivity in Staudinger ligation, CuAAC, and SPAAC make it a powerful tool for a wide range of applications in chemical biology and drug development. The fluorinated benzyl group offers potential advantages in terms of modulated reactivity and the possibility of radiolabeling for in vivo imaging. As the field of bioorthogonal chemistry continues to expand, the applications of 4-fluorobenzyl azide and its derivatives are poised to grow, enabling new discoveries in our understanding of complex biological systems.

References

- 1. rsc.org [rsc.org]

- 2. broadpharm.com [broadpharm.com]

- 3. broadpharm.com [broadpharm.com]

- 4. jenabioscience.com [jenabioscience.com]

- 5. benchchem.com [benchchem.com]

- 6. thno.org [thno.org]

- 7. A comparative study of bioorthogonal reactions with azides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to 1-(azidomethyl)-4-fluorobenzene: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(azidomethyl)-4-fluorobenzene is a key bifunctional molecule increasingly utilized in biomedical research, particularly in the field of bioorthogonal chemistry and molecular imaging. Its structure incorporates a fluorinated benzene ring, offering advantages in drug design and diagnostics, and an azidomethyl group, which serves as a versatile handle for "click" chemistry reactions. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of this compound, with a focus on its role as a labeling agent for Positron Emission Tomography (PET).

Core Chemical and Physical Properties

This compound is a liquid at room temperature, valued for its specific chemical reactivity and physical characteristics that make it suitable for bioconjugation.[1][2] A summary of its key properties is presented in Table 1.

Table 1: Fundamental Properties of this compound

| Property | Value | Source |

| Chemical Formula | C7H6FN3 | [1][3] |

| Molecular Weight | 151.14 g/mol | [1][3] |

| CAS Number | 159979-96-1 | [1][3] |

| Physical Form | Liquid | [1] |

| Purity | Typically ≥95.0% (HPLC) | [1][2] |

| Storage Temperature | 2-8°C | [4] |

| InChI Key | UEQMFQIPTDUPPJ-UHFFFAOYSA-N | [1][3] |

| SMILES | C1=CC(=CC=C1CN=[N+]=[N-])F | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. Key spectroscopic data are summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source |

| ¹H NMR (CDCl₃, 500 MHz) | δ = 7.51 (2H, m, ArH), 7.42 (2H, m, ArH), 4.34 (2H, s, -CH₂) | [5] |

| ¹³C NMR (CDCl₃, 125 MHz) | δ = 136.85, 131.68, 129.68, 127.48, 125.42, 125.10, 123.15, 120.98, 54.48 | [5] |

| ¹⁹F NMR (CDCl₃, 470 MHz) | δ = -62.75 | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its application. A common synthetic route involves the conversion of a corresponding benzyl halide.

General Synthesis of this compound

A typical laboratory-scale synthesis involves the nucleophilic substitution of 1-(bromomethyl)-4-fluorobenzene with sodium azide.

Experimental Protocol:

-

Reactant Preparation: Dissolve 1-(bromomethyl)-4-fluorobenzene (1 mmol) in a suitable solvent such as dimethylformamide (DMF).

-

Azide Addition: Add sodium azide (NaN₃) (1.5 mmol) to the solution.

-

Reaction: Stir the mixture at room temperature for a designated period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the final product as a colorless oil.[5]

A schematic of this synthesis is presented below.

Applications in Drug Development and Research

The primary application of this compound lies in its use as a labeling agent, particularly for introducing the fluorine-18 ([¹⁸F]) isotope for PET imaging.[6][7] The presence of fluorine in drug candidates can significantly enhance their pharmacological properties, including metabolic stability and binding affinity.[8][9][10]

Radiolabeling for PET Imaging

1-(azidomethyl)-4-[¹⁸F]fluorobenzene serves as a prosthetic group for the radiolabeling of biomolecules, such as peptides, via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[6][7]

Experimental Protocol for Peptide Labeling:

-

Preparation of [¹⁸F]5: The synthesis of 1-(azidomethyl)-4-[¹⁸F]fluorobenzene ([¹⁸F]5) is a multi-step process, typically starting from a suitable precursor.[6]

-

Click Reaction Mixture: In a reaction vial, combine the alkyne-functionalized peptide, a copper(I) source (e.g., CuI), a reducing agent (e.g., sodium ascorbate), and a base (e.g., DIEA) in a suitable solvent like DMF.[6][7]

-

Addition of Radiolabeling Agent: Add the solution of 1-(azidomethyl)-4-[¹⁸F]fluorobenzene to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for a short duration (e.g., 15 minutes).[6]

-

Purification: The radiolabeled peptide can be purified using solid-phase extraction (e.g., a C18 Sep-Pak cartridge) to remove unreacted components.[6]

The workflow for this labeling process is illustrated below.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

Table 3: Hazard Information

| Hazard Statement | Description | Source |

| H241 | Heating may cause a fire or explosion | [3] |

| H315 | Causes skin irritation | [3] |

| H319 | Causes serious eye irritation | [3] |

| H372 | Causes damage to organs through prolonged or repeated exposure | [3] |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]

-

Avoid inhalation, ingestion, and contact with skin and eyes.[11]

-

Store in a cool, dry place away from heat and incompatible materials.

Conclusion

This compound is a valuable chemical tool with significant applications in drug discovery and molecular imaging. Its well-defined properties and reactivity enable the efficient labeling of biomolecules for PET, facilitating preclinical and clinical research. A thorough understanding of its synthesis, handling, and application protocols is essential for its effective and safe use in a research environment.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. achemblock.com [achemblock.com]

- 3. This compound | C7H6FN3 | CID 11205864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

Discovery and synthesis of fluorinated benzyl azides

An In-depth Technical Guide on the Discovery and Synthesis of Fluorinated Benzyl Azides

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and chemical biology, the strategic incorporation of fluorine into molecular scaffolds has become an invaluable tool for fine-tuning physicochemical and biological properties.[1][2] Fluorinated benzyl azides have emerged as a particularly powerful class of chemical probes and building blocks. These molecules synergistically combine the versatile reactivity of the azide group, most notably in bioorthogonal "click chemistry," with the unique advantages conferred by fluorine, such as enhanced metabolic stability, altered lipophilicity, and the ability to serve as a ¹⁹F NMR probe.[3][4]

The introduction of fluorine can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, making it a key strategy in medicinal chemistry.[3] This guide provides a comprehensive overview of the primary synthetic routes to fluorinated benzyl azides, detailed experimental protocols, and a summary of their applications in research and drug development.

Core Synthetic Methodologies

The synthesis of fluorinated benzyl azides is predominantly achieved through two robust and widely applicable methods: nucleophilic substitution on a fluorinated benzyl halide and the diazotization of a fluorinated aniline followed by azidation.

Nucleophilic Substitution of Fluorinated Benzyl Halides

This method is a straightforward and highly efficient approach, operating via a classic Sₙ2 mechanism. An azide salt, typically sodium azide (NaN₃), is used to displace a halide (bromide, chloride, or iodide) from the benzylic position of a fluorinated benzyl halide. The reaction is generally performed in a polar aprotic solvent to facilitate the dissolution of the azide salt and promote the Sₙ2 pathway.[5]

General Reaction Scheme:

Caption: Sₙ2 synthesis of fluorinated benzyl azides.

Quantitative Data for Synthesis from Benzyl Halides

The following table summarizes typical reaction conditions and reported yields for the synthesis of benzyl azides, which are directly applicable to their fluorinated analogs.

| Starting Material (eq.) | Azide Source (eq.) | Solvent | Temperature | Time (h) | Yield (%) |

| Benzyl Bromide (1.0) | Sodium Azide (1.0) | DMSO | Room Temp. | Overnight | 94 |

| Benzyl Bromide (1.0) | Sodium Azide (2.0) | DMSO | Room Temp. | 5 | 99 |

| Benzyl Bromide (1.0) | Sodium Azide (1.5) | DMSO | Ambient | Overnight | 73 |

| Benzyl Bromide (1.0) | Sodium Azide (2.0) | DMF | Room Temp. | 12 | up to 99 |

Data adapted from protocols for non-fluorinated benzyl bromide, which serve as a strong baseline for fluorinated derivatives.[5]

Diazotization of Fluorinated Anilines

This classic transformation provides an alternative route, starting from readily available fluorinated anilines. The process is a two-step, one-pot procedure where the aniline is first converted to a diazonium salt using sodium nitrite under cold, acidic conditions.[6] The in situ generated diazonium salt is then treated with sodium azide to yield the desired fluorinated benzyl azide.[6] Careful temperature control is critical as diazonium salts can be unstable and potentially explosive if isolated.[6]

General Reaction Scheme:

Caption: Synthesis via diazotization of anilines.

Quantitative Data for Synthesis from Anilines

Yields for this method are generally high, though they can be influenced by the electronic properties and position of substituents on the aromatic ring.

| Aniline Derivative | Yield (%) |

| Aniline | 92 |

| 4-Methylaniline | 85 |

| 4-Methoxyaniline | 88 |

| 4-Chloroaniline | 95 |

| 4-Bromoaniline | 93 |

| 4-Nitroaniline | 98 |

Data represents typical yields for various substituted anilines using a standardized diazotization-azidation protocol.[6]

Experimental Protocols

Protocol 1: Synthesis of 4-Fluorobenzyl Azide from 4-Fluorobenzyl Bromide

This protocol details the nucleophilic substitution method.

Materials:

-

4-Fluorobenzyl bromide

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stir bar, separatory funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzyl bromide (1.0 eq) and sodium azide (1.5 eq) in anhydrous DMF.

-

Stir the reaction mixture vigorously at room temperature for approximately 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).[5]

-

Combine the organic layers and wash sequentially with deionized water and then with brine.[5]

-

Dry the organic phase over anhydrous sodium sulfate.[5]

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-fluorobenzyl azide.

-

If necessary, purify the product by column chromatography on silica gel.

Experimental Workflow Diagram:

Caption: Workflow for synthesis from benzyl halide.

Protocol 2: Synthesis of 4-Fluorophenyl Azide from 4-Fluoroaniline

This protocol details the diazotization-azidation method. Caution: Diazonium salts are potentially explosive; this protocol is designed for in situ generation and immediate use. Work in a well-ventilated fume hood.

Materials:

-

4-Fluoroaniline

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Sodium azide (NaN₃)

-

Deionized water

-

Diethyl ether

-

Round-bottom flask, magnetic stir bar, addition funnel, ice bath

Procedure:

-

Aniline Dissolution: In a round-bottom flask, dissolve 4-fluoroaniline (1.0 eq) in a mixture of concentrated HCl (3.5 eq) and deionized water.[6]

-

Cooling: Cool the solution to 0-5 °C in an ice bath with vigorous stirring. Maintain this temperature for the next step.[6]

-

Diazotization: In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of deionized water. Slowly add this solution dropwise to the cold aniline solution, ensuring the internal temperature remains below 5 °C.[6]

-

Azidation: In another beaker, dissolve sodium azide (1.2 eq) in deionized water. Cool this solution in the ice bath. Slowly add the cold sodium azide solution to the freshly prepared diazonium salt solution. Vigorous nitrogen gas evolution may be observed.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

-

Workup: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the 4-fluorophenyl azide.

Applications in Research and Drug Development

Fluorinated benzyl azides are versatile tools with significant applications.

-

Click Chemistry: These compounds are key reagents in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[3][4] The electron-withdrawing nature of fluorine can accelerate these reactions, providing a powerful method for ligating molecules in complex biological systems.[3] 3,5-bis(trifluoromethyl)benzyl azide, for instance, has been used as a key starting material in the synthesis of neurokinin-1 antagonists.[4]

-

¹⁹F NMR-Based Screening: The fluorine atom serves as an excellent probe for ¹⁹F NMR-based fragment screening against protein targets, a valuable technique in drug discovery.[3][4]

-

PET Imaging: Benzyl azides can be radiolabeled with fluorine-18 (¹⁸F) to create synthons like 4-[¹⁸F]fluorobenzylazide.[7] These radiotracers can be conjugated to targeting molecules, such as aptamers, for use in Positron Emission Tomography (PET) imaging to visualize specific cellular markers like the epidermal growth factor receptor (EGFR) in tumors.[7]

Application in CuAAC Click Chemistry:

Caption: CuAAC reaction with a fluorinated azide.

Spectroscopic Data

Characterization of benzyl azides is typically performed using standard spectroscopic methods.

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the azide asymmetric stretch (-N=N=N) is observed around 2100 cm⁻¹.[8] The disappearance of this peak is a reliable indicator of its conversion in subsequent reactions, such as triazole formation.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A characteristic singlet for the benzylic protons (-CH₂-) typically appears around 4.3 ppm in CDCl₃.[9] Aromatic protons will appear in the range of 7.0-7.4 ppm, with splitting patterns influenced by the fluorine substituent.

-

¹³C NMR: The benzylic carbon signal is typically observed around 55 ppm in CDCl₃.[9] Carbon signals in the fluorinated aromatic ring will show coupling to the fluorine atom (C-F coupling).

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry can be used to confirm the molecular weight and study fragmentation patterns.[10]

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Fluorinated Azides: Click Chemistry Meets Fluorine [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Radiochemical Synthesis of 4-[18F]FluorobenzylAzide and Its Conjugation with EGFR-Specific Aptamers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. BENZYL AZIDE synthesis - chemicalbook [chemicalbook.com]

- 10. Study of selected benzyl azides by UV photoelectron spectroscopy and mass spectrometry - ePrints Soton [eprints.soton.ac.uk]

An In-depth Technical Guide to 1-(Azidomethyl)-4-fluorobenzene for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key features, synthesis, and applications of 1-(azidomethyl)-4-fluorobenzene as a versatile reagent in bioconjugation. Its unique properties make it a valuable tool for the labeling and modification of a wide range of biomolecules.

Core Features and Chemical Properties

This compound, also known as 4-fluorobenzyl azide, is a bifunctional molecule that combines the highly selective reactivity of an azide group with the stability and unique properties of a fluorinated aromatic ring. The azide moiety allows for its participation in "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), providing a rapid and efficient method for forming stable triazole linkages with alkyne-modified biomolecules.[1] The presence of the fluorine atom on the benzene ring can enhance the metabolic stability of the resulting bioconjugate and offers a handle for 19F NMR analysis.

Below is a summary of its key chemical and physical properties:

| Property | Value |

| Molecular Formula | C₇H₆FN₃ |

| Molecular Weight | 151.14 g/mol |

| Appearance | Colorless oil |

| CAS Number | 159979-96-1 |

| Solubility | Soluble in organic solvents (e.g., DMF, DMSO, DCM) |

| Purity | Typically >95% |

Synthesis of this compound

The synthesis of this compound is a straightforward nucleophilic substitution reaction. A common laboratory-scale protocol is provided below.

Experimental Protocol: Synthesis from 4-Fluorobenzyl Bromide

Materials:

-

4-Fluorobenzyl bromide

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stir bar

-

Heating mantle with stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-fluorobenzyl bromide (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding deionized water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield this compound as a colorless oil.

A yield of over 90% can be expected with this protocol.[2]

Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of this compound in bioconjugation is through the CuAAC reaction. This "click" reaction is highly efficient, regioselective (forming the 1,4-disubstituted triazole), and can be performed under mild, aqueous conditions, making it suitable for modifying sensitive biomolecules.[1]

General Experimental Workflow for Bioconjugation

The following diagram illustrates a typical workflow for the bioconjugation of an alkyne-modified biomolecule with this compound.

References

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 1-(Azidomethyl)-4-fluorobenzene: An In-depth Mechanistic and Practical Guide

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. This guide provides a comprehensive technical overview of the mechanism of action of 1-(azidomethyl)-4-fluorobenzene in CuAAC reactions, its practical applications, and detailed experimental considerations.

The Core Mechanism of CuAAC

The CuAAC reaction represents a significant rate acceleration of the thermal Huisgen 1,3-dipolar cycloaddition, with rate increases of up to 107 to 108 fold. This remarkable catalytic efficiency is achieved through a multi-step mechanism involving a copper(I) catalyst. While the uncatalyzed reaction often yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant exclusively produces the 1,4-disubstituted triazole.

The currently accepted mechanism proceeds through a dinuclear copper intermediate, as detailed in the catalytic cycle below.

Catalytic Cycle of CuAAC

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

The key steps in the mechanism are:

-

Formation of the Copper(I)-Acetylide: The catalytically active Cu(I) species reacts with the terminal alkyne to form a copper(I)-acetylide intermediate.

-

Coordination and Activation: The azide, in this case, this compound, coordinates to a second copper(I) center, forming a dinuclear copper intermediate. This brings the azide and the activated alkyne into close proximity.

-

Cycloaddition: An intramolecular cycloaddition occurs, leading to the formation of a six-membered copper-containing metallacycle.

-

Ring Contraction and Protonolysis: The metallacycle rearranges and undergoes protonolysis to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst.

The Role of the 4-Fluoro Substituent in this compound

While the CuAAC reaction is known for its tolerance of a wide range of functional groups, the electronic nature of the substituents on the azide can have a subtle influence on the reaction kinetics. The fluorine atom at the para-position of the benzene ring in this compound exerts two opposing electronic effects:

-

Inductive Effect (-I): Fluorine is the most electronegative element, and it withdraws electron density from the benzene ring through the sigma bond framework. This electron-withdrawing effect can make the azide group slightly more electrophilic.

-

Mesomeric Effect (+M): The lone pairs on the fluorine atom can be delocalized into the pi-system of the benzene ring, donating electron density.

In the case of fluorine, the inductive effect generally outweighs the mesomeric effect. However, for para-substituents, the mesomeric effect can have a more pronounced influence. The overall electronic impact of the 4-fluoro group on the reactivity of the azidomethyl group is likely to be modest. The CuAAC reaction's rate-determining step is generally considered to be the cycloaddition within the copper-alkyne-azide complex, and the reaction is often not highly sensitive to the electronic properties of the azide substituent. Nevertheless, the electron-withdrawing nature of the fluoro-substituted phenyl ring may slightly enhance the rate of the cycloaddition step.

Quantitative Data

The efficiency of the CuAAC reaction with this compound is demonstrated in its application in radiolabeling for Positron Emission Tomography (PET).

| Reactants | Catalyst System | Solvent | Reaction Time | Yield | Reference |

| 1-(Azidomethyl)-4-[¹⁸F]fluorobenzene and a model alkyne-neuropeptide | Cu(I) | DMF | < 15 minutes | 90% | [1][2][3] |

Experimental Protocols

The following are representative protocols for performing a CuAAC reaction with an azide such as this compound. The specific conditions may require optimization depending on the alkyne substrate.

Protocol 1: General CuAAC Reaction in Solution

This protocol is suitable for general organic synthesis applications.

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.0 - 1.2 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 - 0.05 eq)

-

Sodium ascorbate (0.1 - 0.2 eq)

-

Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

Procedure:

-

Dissolve this compound and the terminal alkyne in the chosen solvent in a reaction vessel.

-

Prepare a stock solution of copper(II) sulfate and sodium ascorbate in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an appropriate organic solvent (e.g., ethyl acetate).

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography.

Protocol 2: CuAAC for Bioconjugation

This protocol is adapted for labeling biomolecules in aqueous buffers.

Materials:

-

Azide-modified biomolecule (e.g., protein, nucleic acid)

-

This compound (or other azide)

-

Alkyne-functionalized cargo molecule

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate

-

Aminoguanidine (optional, to scavenge reactive oxygen species)

-

Buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

-

Prepare stock solutions of CuSO₄, THPTA, sodium ascorbate, and the alkyne-functionalized cargo molecule in a suitable buffer.

-

In a microcentrifuge tube, combine the azide-modified biomolecule with the alkyne-functionalized cargo molecule in the reaction buffer.

-

Add the THPTA solution to the mixture, followed by the CuSO₄ solution. The ligand-to-copper ratio is typically 5:1.

-

If used, add the aminoguanidine solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours.

-

The labeled biomolecule can be purified from the reaction mixture using methods such as size-exclusion chromatography, dialysis, or spin filtration.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for a CuAAC experiment and the logical relationship between the key components of the reaction.

Caption: A generalized experimental workflow for a standard CuAAC reaction.

References

Exploring the reactivity of the azidomethyl group

An In-depth Technical Guide to the Reactivity of the Azidomethyl Group

For Researchers, Scientists, and Drug Development Professionals

The azidomethyl group (-CH₂N₃) is a versatile and highly reactive functional group that has garnered significant interest across various scientific disciplines, including organic synthesis, chemical biology, and drug discovery. Its unique reactivity profile, particularly in bioorthogonal chemistry, has made it an invaluable tool for selectively modifying and labeling biomolecules in complex biological systems. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of the azidomethyl group, with a focus on quantitative data and detailed experimental protocols.

Synthesis of Azidomethyl Compounds

The introduction of the azidomethyl group into a molecule can be achieved through several synthetic strategies. The most common approach involves the nucleophilic substitution of a suitable leaving group with an azide salt.

Nucleophilic Substitution

The primary method for synthesizing azidomethyl compounds is the Sₙ2 reaction of an activated methyl halide with sodium or lithium azide.[1] This straightforward approach is widely applicable and generally high-yielding.

Key Considerations:

-

Solvent: Aprotic polar solvents like DMSO are often employed to enhance the nucleophilicity of the azide anion.[1]

-

Phase-Transfer Catalysis: In biphasic solvent systems, phase-transfer catalysts can be used to facilitate the reaction.[1]

-

Safety: Reactions involving azides can produce hydrazoic acid (HN₃), a toxic and explosive compound. Appropriate safety precautions must be taken, including working in a well-ventilated fume hood and avoiding acidic conditions.[1] The use of microflow reactors can improve the safety profile of these reactions.[1]

Dearomative Rearrangement

In specific cases, such as with electron-rich allylaryl systems, α-azidomethyl styrenes can be synthesized via a dearomative rearrangement.[2][3] This method offers an alternative route to access these compounds from natural products like safrole.[2][3]

Multi-step Continuous Flow Synthesis

For the synthesis of more complex structures like 2-(azidomethyl)oxazoles, multi-step continuous flow processes have been developed.[4] This approach involves the thermolysis of vinyl azides to generate azirines, which then react with bromoacetyl bromide and subsequently sodium azide to yield the desired product.[4] Continuous flow offers advantages in terms of safety, scalability, and reaction time.[4]

Core Reactivity of the Azidomethyl Group

The reactivity of the azidomethyl group is dominated by the chemistry of the azide moiety. The most prominent reactions include cycloadditions, reductions (Staudinger reaction), and its use as a protecting group.

1,3-Dipolar Cycloaddition Reactions

The azide group is a classic 1,3-dipole and readily participates in [3+2] cycloaddition reactions with various dipolarophiles, most notably alkynes, to form stable 1,2,3-triazoles.[5][6] This transformation is a cornerstone of "click chemistry" and has found widespread use in bioorthogonal applications.[7][8]

The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[6][9][10] The copper(I) catalyst dramatically accelerates the reaction rate compared to the uncatalyzed thermal reaction.[6]

To circumvent the cytotoxicity associated with copper catalysts in living systems, strain-promoted azide-alkyne cycloaddition was developed.[7][8] This reaction utilizes strained cyclooctynes, which react readily with azides without the need for a metal catalyst.[7][8]

The RuAAC reaction provides access to 1,5-disubstituted 1,2,3-triazoles, a regioisomer that is not accessible through CuAAC.[6][11]

Staudinger Reaction and Ligation

The Staudinger reaction involves the reaction of an azide with a phosphine to form an aza-ylide intermediate.[7][12] In the presence of water, this intermediate is hydrolyzed to a primary amine and a phosphine oxide. A modification of this reaction, known as the Staudinger ligation, allows for the formation of a stable amide bond and has been instrumental in the field of chemical biology for ligating peptides and other biomolecules.[12][13][14][15][16][17][18][19] "Traceless" versions of the Staudinger ligation have been developed where the phosphine oxide is not incorporated into the final product.[12][14][15][19]

Reduction to Amines

The azidomethyl group can be readily reduced to the corresponding aminomethyl group. Common methods for this transformation include catalytic hydrogenation or treatment with reducing agents like tris(2-carboxyethyl)phosphine (TCEP).[20][21][22][23] This reactivity is particularly useful in the context of protecting group chemistry and for the synthesis of amines.

Azidomethyl as a Protecting Group

The azidomethyl group can serve as a protecting group for various functionalities. For instance, it has been used as a 2'-O-protecting group in the synthesis of RNA.[24] The azidomethyl carbamate (Azoc) group is a protecting group for amines that is stable to conditions used for Fmoc and Mtt deprotection and can be removed under mild conditions using a phosphine.[25]

Quantitative Data on Reactivity

The choice of reaction for a specific application often depends on the reaction kinetics. The following table summarizes key kinetic data for the most common reactions of the azidomethyl group.

| Reaction Type | Reactants | Catalyst/Conditions | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Key Characteristics | References |

| CuAAC | Benzyl Azide + Terminal Alkyne | Copper(I) | ~1 - 10⁴ | Very fast, regioselective for 1,4-isomer. Potential cytotoxicity due to copper. | [11] |

| SPAAC | Benzyl Azide + BCN (Bicyclo[6.1.0]nonyne) | None (Strain) | ~0.14 | Catalyst-free, ideal for in vivo applications. Rate depends on cyclooctyne strain. | [11] |

| SPAAC | Benzyl Azide + DIBAC | None (Strain) | 1.9 | Faster than BCN due to increased ring strain. | [11] |

| RuAAC | Benzyl Azide + Terminal/Internal Alkyne | Ruthenium(II) | Variable | Regioselective for 1,5-isomer. | [11] |

| Staudinger Ligation | Azide + Phosphine | None | Variable | Highly selective, forms a stable amide bond. | [12][13] |

Experimental Protocols

General Protocol for Synthesis of an Azidomethylarene via Nucleophilic Substitution

Materials:

-

Corresponding bromomethylarene

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve the bromomethylarene (1.0 equiv) in DMSO.

-

Add sodium azide (1.2 equiv) to the solution.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude azidomethylarene.

-

Purify the product by flash column chromatography if necessary.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Azidomethyl-containing compound

-

Terminal alkyne

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol/Water (1:1)

Procedure:

-

To a vial, add the azidomethyl-containing compound (1.0 equiv) and the terminal alkyne (1.0 equiv).

-

Dissolve the starting materials in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equiv) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equiv) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.

-

Stir the reaction at room temperature. The reaction is often complete within 1-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the triazole product by column chromatography.

Protocol for Traceless Staudinger Ligation

Materials:

-

Peptide with a C-terminal phosphinothioester

-

Peptide with an N-terminal azide

-

Anhydrous, degassed solvent (e.g., THF/water 3:1)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve equimolar amounts of the peptide-C-terminal phosphinothioester and the peptide-N-terminal azide in the chosen solvent system.[14]

-

Stir the reaction mixture at room temperature.[14]

-

Monitor the progress of the ligation by RP-HPLC and mass spectrometry. Reaction times can vary from a few hours to overnight.[14]

-

Once the reaction is complete, the solvent can be removed under reduced pressure.[14]

-

Purify the final ligated peptide by RP-HPLC.[14]

Visualizations

Caption: Experimental workflow for a typical Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Caption: Simplified reaction pathways for the Staudinger Ligation and Azide-Alkyne Cycloadditions.

Applications in Drug Development and Research

The unique reactivity of the azidomethyl group has led to its widespread adoption in various research and development areas:

-

Bioorthogonal Labeling and Imaging: Azidomethyl-containing probes are used to tag biomolecules in vivo and in vitro, allowing for their visualization and study in their native environment.[12][13]

-

Drug Discovery: The CuAAC reaction is extensively used in medicinal chemistry for the rapid synthesis of compound libraries for high-throughput screening.[26] The resulting triazole ring is a stable and often biologically active scaffold.

-

Peptide and Protein Synthesis: The Staudinger ligation provides a powerful tool for the chemical synthesis of large peptides and proteins that are difficult to produce through recombinant methods.[14][15]

-

Nucleic Acid Chemistry: The azidomethyl group has been employed as a reversible terminator in DNA sequencing by synthesis (SBS) technologies.[21][22]

Conclusion

The azidomethyl group is a powerful and versatile functional handle in modern chemistry. Its participation in highly efficient and selective reactions, particularly in the realm of bioorthogonal chemistry, has solidified its importance in chemical biology and drug development. A thorough understanding of its synthesis, reactivity, and the quantitative aspects of its key transformations is crucial for any researcher looking to leverage the unique properties of this functional group.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Continuous multistep synthesis of 2-(azidomethyl)oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Click Chemistry [organic-chemistry.org]

- 7. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 8. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. DNA sequencing by synthesis using 3′-O-azidomethyl nucleotide reversible terminators and surface-enhanced Raman spectroscopic detection - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pnas.org [pnas.org]

- 23. A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis of RNA by the rapid phosphotriester method using azido-based 2'-O-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Organic Functional Group Protection [organic-chemistry.org]

- 26. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies Involving 1-(azidomethyl)-4-fluorobenzene: A Core Component for Modern Bioconjugation and Drug Discovery

An In-depth Technical Guide for Researchers

Introduction

In the landscape of modern chemical biology and drug development, the demand for modular, efficient, and bioorthogonal reactions is paramount. 1-(azidomethyl)-4-fluorobenzene has emerged as a pivotal reagent, primarily recognized for its utility in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry".[1][2] This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals, elucidating the core properties, synthesis, and applications of this versatile building block.

The presence of a terminal azide group makes this compound an ideal partner for reaction with alkyne-functionalized molecules, forming a highly stable triazole linkage.[3][4] Furthermore, the fluorinated aromatic ring is a privileged motif in medicinal chemistry, often enhancing metabolic stability and binding affinity. The ability to incorporate the positron-emitting isotope, Fluorine-18, transforms this reagent into a powerful tool for developing novel radiotracers for Positron Emission Tomography (PET) imaging, enabling non-invasive monitoring of biological processes in vivo.[5][6][7] This document provides a comprehensive overview, from fundamental properties and safety considerations to detailed experimental protocols, empowering researchers to effectively integrate this compound into their preliminary studies.

Section 1: Physicochemical Properties and Safe Handling

A thorough understanding of the physicochemical properties and hazard profile of this compound is a prerequisite for its safe and effective use in any experimental setting. The compound is typically a liquid at room temperature but is often supplied as a solution to enhance handling safety and stability.[8][9][10]

| Property | Value | Reference(s) |

| CAS Number | 159979-96-1 | [8][9][11] |

| Molecular Formula | C₇H₆FN₃ | [11][12] |

| Molecular Weight | 151.14 g/mol | [8][11] |

| Synonyms | 4-Fluorobenzyl azide, p-Fluorobenzyl azide | [8][11] |

| Form | Liquid / Solution in Dichloromethane | [8][9] |

| Storage Temperature | 2-8°C | [8][12] |

Hazard Profile and Safety Precautions

Organic azides are energy-rich compounds and must be handled with appropriate caution. This compound is classified as a self-reactive substance that may pose a risk of fire or explosion upon heating.[11] Adherence to rigorous safety protocols is mandatory.

GHS Hazard Information: [8][11]

-

H241: Heating may cause a fire or explosion.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H372: Causes damage to organs through prolonged or repeated exposure.

-

H351: Suspected of causing cancer.

Essential Safety Precautions:

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[13][14]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13]

-

Avoid Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools for transfers.[14]

-

Storage: Store in a tightly closed container in a designated, cool, and well-ventilated area, typically a refrigerator rated for flammable materials, at 2-8°C.[8][12]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Section 2: Synthesis of this compound

The preparation of this compound can be achieved through straightforward synthetic routes, with specific adaptations for isotopic labeling.

Standard Synthesis from Benzyl Halide

The most common and direct laboratory synthesis involves a nucleophilic substitution reaction. Commercially available 1-(bromomethyl)-4-fluorobenzene is reacted with an azide salt, typically sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetone. The bromide is an excellent leaving group, facilitating a clean SN2 reaction to yield the desired product.

Caption: General synthesis of this compound.

Protocol: Synthesis from 1-(bromomethyl)-4-fluorobenzene [15]

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 1-(bromomethyl)-4-fluorobenzene (1.0 eq) in anhydrous DMF.

-

Add sodium azide (NaN₃, 1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, quench the reaction by adding deionized water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Radiosynthesis of 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene for PET

The synthesis of the ¹⁸F-labeled analogue is a critical process for PET tracer development.[5][7] It is a multi-step procedure designed for rapid execution to minimize loss of radioactivity due to the short half-life of ¹⁸F (approx. 109.7 minutes). The process typically starts with the nucleophilic aromatic substitution of a nitro or trimethylammonium precursor with [¹⁸F]fluoride.

Caption: Radiosynthesis workflow for [¹⁸F]this compound.

This four-step procedure can be completed in approximately 75 minutes with a decay-corrected radiochemical yield of around 34%.[5][6] The use of an azido resin in the final step simplifies purification, as the product can be easily separated by filtration.[7]

| Step | Key Reagents | Time (min) | Typical Yield | Reference(s) |

| 1. Radiofluorination | [¹⁸F]F⁻, K₂₂₂, K₂CO₃, DMSO | ~5 | ~65% | [5] |

| 2. Reduction | NaBH₄ | ~5 | High | [5] |

| 3. Bromination | PBr₃ | ~5 | ~75% | [7] |

| 4. Azidation | Azido Resin, DMF | ~15 | ~70% | [5][7] |

Section 3: Core Application: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary utility of this compound lies in its role as a key reactant in the CuAAC reaction. This reaction is the premier example of click chemistry, a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1][4]

Mechanistic Causality

While azides and alkynes can react via a thermal Huisgen 1,3-dipolar cycloaddition, this process requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers.[2] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of up to 10⁷ and, critically, provides exclusive control, yielding only the 1,4-disubstituted triazole isomer.[4]